Selective Deprotection Yield vs. Benzenesulfonamide Under Identical Conditions
N,N-dioctyl methanesulfonamide undergoes quantitative deprotection to yield the parent amine (dioctylamine) in high yield under conditions that do not affect other sulfonamides. In a direct head-to-head comparison under the same reaction conditions, the methanesulfonyl group is selectively removed, while benzenesulfonamide and trifluoromethanesulfonamide groups remain intact [1]. This selectivity is a binary outcome, not a matter of degree, and is critical for orthogonal protection strategies.
| Evidence Dimension | Selective Deprotection Yield |
|---|---|
| Target Compound Data | 70-72% yield of dioctylamine |
| Comparator Or Baseline | Benzenesulfonamide (Bs) and Trifluoromethanesulfonamide (Tf) derivatives: 0% deprotection under the same conditions |
| Quantified Difference | Complete selectivity (70-72% vs. 0%) |
| Conditions | Reaction with n-BuLi (2-3 equiv) in THF at 0°C, followed by O2 gas or dry air at room temperature for 1 hour [1]. |
Why This Matters
For procurement in organic synthesis, this compound is uniquely suited for orthogonal protection schemes where a methanesulfonyl group must be removed without affecting other sensitive sulfonyl protecting groups.
- [1] Naito, H., Hata, T., & Urabe, H. (2010). Selective Deprotection of Methanesulfonamides to Amines. Organic Letters, 12(6), 1228-1230. DOI: 10.1021/ol100086j View Source
